1,3-Diphenylbutane

Descripción general

Descripción

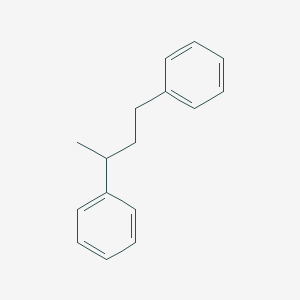

1,3-Diphenylbutane (CAS 1520-44-1) is an aromatic hydrocarbon with the molecular formula C₁₆H₁₈ and a molecular weight of 210.31 g/mol. It consists of a butane backbone with phenyl groups attached at the 1- and 3-positions. Key physical properties include a boiling point of 295.1°C and a density of 0.97 g/cm³ . This compound is often studied for its reactivity in organic synthesis and its role as a byproduct in reactions involving lithium diisopropylamide (LDA) .

Mecanismo De Acción

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,3-Diphenylbutane is currently unknown . Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of this compound, but more research is needed to confirm these effects.

Actividad Biológica

1,3-Diphenylbutane is a compound with significant biological activity, particularly in the context of cancer research and potential therapeutic applications. This article provides an overview of its biological effects, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by its two phenyl groups attached to a butane backbone. The general structure can be represented as follows:

The synthesis of this compound can be achieved through various methods including:

- Alkylation of benzene derivatives : Utilizing alkyl halides in the presence of strong bases.

- Reduction reactions : Reducing corresponding ketones or aldehydes.

Anticancer Properties

This compound and its derivatives have shown promising anticancer activities. Research indicates that these compounds can induce cytotoxicity in various cancer cell lines while exhibiting lower toxicity towards normal cells. A study highlighted that synthesized derivatives demonstrated significant cell cytotoxicity against breast cancer cells (MCF-7) with minimal effects on normal cell lines .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MCF-7 | 10 | 5 |

| 1,3-Diphenyl-3-(phenylthio)propan-1-one | MCF-7 | 8 | 6 |

| Control (Tamoxifen) | MCF-7 | 15 | - |

The selectivity index indicates the ratio of cytotoxicity towards cancer cells compared to normal cells, suggesting that modifications to the diphenylbutane structure can enhance anticancer efficacy.

The mechanism through which this compound exerts its anticancer effects involves:

- Induction of apoptosis : Triggering programmed cell death pathways in cancer cells.

- Inhibition of cell proliferation : Preventing the division and growth of cancerous cells.

Case Studies

Several studies have documented the biological activity of this compound:

- Study on Anticancer Activity : A comprehensive evaluation demonstrated that derivatives of this compound could inhibit tumor growth in xenograft models. The compounds were administered orally, resulting in significant tumor size reduction compared to controls .

- Evaluation of Toxicity : In a comparative study assessing the toxicity profiles of various phenolic compounds, this compound exhibited low acute toxicity levels while maintaining effective anticancer properties. This balance makes it a candidate for further development as a therapeutic agent .

Análisis De Reacciones Químicas

Oxidation Reactions

1,3-Diphenylbutane undergoes oxidative transformations, particularly in biological systems. Key pathways include:

Microbial Oxidation

Soil microorganisms (Bacillus, Pseudomonas, Micrococcus, and Nocardia) degrade this compound via:

-

Monooxygenase-mediated hydroxylation at the C4 position to form 2-phenyl-4-hydroxyphenylbutane .

-

Ring fission through the meta-cleavage pathway, yielding 4-phenylvaleric acid and a 5-carbon fragment .

-

β-oxidation of the side chain to produce phenylacetic acid .

Table 1: Microbial Degradation Pathway Intermediates

| Step | Enzyme/Process | Product | Reference |

|---|---|---|---|

| 1 | Monooxygenase | 2-Phenyl-4-hydroxyphenylbutane | |

| 2 | Dioxygenase (ring open) | 4-Phenylvaleric acid | |

| 3 | β-oxidation | Phenylacetic acid |

Substitution Reactions

The compound participates in nucleophilic substitution reactions, though steric hindrance from phenyl groups limits reactivity.

Polymer Interactions

This compound acts as a swelling agent for styrene-divinylbenzene copolymers. Swelling behavior deviates from Flory-Huggins theory due to:

-

Molar volume differences between the compound and ethylbenzene.

-

Combinatorial entropy effects influencing polymer-solvent interactions.

Elimination Reactions

Base-induced 1,3-elimination reactions produce cyclopropane derivatives. For example:

Cyclization with Alkali Metals

Reaction with lithium in methylcyclohexane yields 1-methyl-2,2-diphenylcyclopropane (47% yield) via a two-step mechanism:

Table 2: Elimination Reaction Conditions and Yields

| Metal | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Li | Methylcyclohexane | 1-Methyl-2,2-diphenylcyclopropane | 47 | |

| Li | THF | 1,1-Diphenylbutane | 4.8 |

Coupling Reactions

This compound can be synthesized via nickel-catalyzed coupling of bromobenzene with ethylene. The reaction proceeds under mild conditions, highlighting its utility in industrial applications.

Reduction Reactions

While direct reduction data is limited, structurally related compounds (e.g., 3-hydroxy-1,3-diphenyl-1-propanone) undergo Huang Minlon reduction with hydrazine hydrate and potassium hydroxide to form alcohols .

Steric and Electronic Effects

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-diphenylbutane, and how can reaction conditions influence product purity?

this compound can be synthesized via Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a catalyst in benzene under reflux conditions. For example, isotopic labeling studies (e.g., 13C) require precise control of molar ratios (e.g., 1:0.5:6 for substrate:AlCl₃:benzene) to minimize side reactions such as automerization or rearrangement . Product isolation typically involves preparative gas chromatography or fractional distillation, with yields exceeding 80% under optimized conditions . Key variables include temperature, solvent purity, and catalyst activity, which directly impact isotopic retention and byproduct formation.

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

Characterization relies on 13C NMR spectroscopy to track isotopic labels (e.g., 92% 13C retention at C-2 in recovered 1,2-diphenylbutane-2-13C) and mass spectrometry to quantify isotopic distribution (e.g., 59% total 13C in 1-phenylbutane byproducts) . Gas chromatography-mass spectrometry (GC-MS) is critical for isolating intermediates, while UV-Vis and IR spectroscopy can confirm aromatic substitution patterns. Physical properties such as boiling point (295.1°C) and density (0.97 g/cm³) are also used for validation .

Advanced Research Questions

Q. How does this compound influence isotopic automerization in aromatic hydrocarbons, and what mechanisms explain contradictory catalytic effects?

In AlCl₃-catalyzed reactions, this compound does not inhibit isotopic scrambling in 1-phenylpropane-Z-13C but may enhance automerization through steric or electronic interactions. For instance, experiments showed near-complete 13C scrambling between C-1 and C-2 in 1-phenylpropane when this compound was present, suggesting it stabilizes carbocation intermediates or alters transition-state geometries . Contradictory results (e.g., inhibition vs. promotion) may arise from differences in substrate ratios, solvent polarity, or competing side reactions, necessitating kinetic and computational studies to resolve .

Q. What role does this compound play in microbial degradation pathways, and how do environmental conditions affect its persistence?

Studies using Pseudomonas species demonstrate that this compound undergoes partial biodegradation under aerobic conditions, with 14C-labeled analogs showing ~30% mineralization over 14 days. Degradation is slower in anaerobic environments due to reduced oxidative enzyme activity. Key metabolites include 1-phenylbutane and benzoic acid derivatives, identified via LC-MS and isotopic tracing . Environmental persistence correlates with oxygen availability, microbial consortia diversity, and substrate hydrophobicity .

Q. How can researchers optimize reaction yields and minimize byproducts in this compound synthesis?

Optimization strategies include:

- Catalyst screening : AlCl₃ outperforms FeCl₃ or ZnCl₂ in Friedel-Crafts alkylation, achieving 83.5% yield of 1,4-diphenylbutane in model reactions .

- Solvent selection : Benzene minimizes side reactions compared to chlorinated solvents, which may promote halogenation .

- Temperature control : Reflux conditions (80–100°C) balance reaction rate and isotopic retention .

Byproduct analysis (e.g., tetralin, benzene derivatives) via GC-MS helps refine protocols .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in catalytic activity reports for this compound-mediated reactions?

Contradictory data (e.g., catalytic promotion vs. inhibition) require:

- Systematic replication : Varying molar ratios (e.g., 1:0.2–1:0.8 substrate:catalyst) to identify threshold effects .

- Isotopic tracing : Using 13C-labeled compounds to track carbocation rearrangements and intermediate stability .

- Computational modeling : DFT studies to compare transition-state energies with/without this compound .

Q. What methodological frameworks are recommended for analyzing conflicting degradation data in environmental studies?

Adopt iterative qualitative frameworks:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Isomers: 1,4-Diphenylbutane vs. 1,3-Diphenylbutane

Key distinctions include:

- Crystal Structure: DPB was recently characterized via X-ray diffraction, revealing a planar conformation stabilized by weak C–H···π interactions . No similar structural data exists for this compound, but its branched structure likely results in greater steric hindrance.

- Under AlCl₃ catalysis, this compound exhibits 64% cyclization (yielding indans/indenes) compared to 1,2-diphenylbutane (30% cyclization), highlighting positional effects on reactivity .

Table 1: Reactivity Comparison in Cyclization Reactions

| Compound | Cyclization Yield (%) | Major Products | Reaction Conditions |

|---|---|---|---|

| This compound | 64 | Indans, Indenes | AlCl₃ in benzene, 55°C |

| 1,2-Diphenylbutane | 30 | 1-Phenylbutane | AlCl₃ in benzene, 55°C |

| 1,4-Diphenylbutane | N/A | Tetralin | SbCl₃-AlCl₃ melt |

Linker Length in Drug Design: 1,2-Diphenylethane vs. This compound

In choline kinase (ChoK) inhibitors, linker length between phenyl groups determines binding modes:

- 1,2-Diphenylethane (shorter linker) binds exclusively to the ATP site.

- This compound (longer linker) spans both ATP and ChoK binding sites, enhancing inhibitory activity .

Physical Properties: 1,1-Diphenylbutane vs. This compound

Propiedades

IUPAC Name |

4-phenylbutan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDINXYLAVFUHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862685 | |

| Record name | 1,1'-(1-Methyl-1,3-propanediyl)bis-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520-44-1, 17293-53-7, 17293-55-9 | |

| Record name | 1,1′-(1-Methyl-1,3-propanediyl)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1520-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,3-diphenyl-, (+) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,3-diphenyl-, (-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1-methyl-1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-(1-Methyl-1,3-propanediyl)bis-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylpropane-1,3-diyl)dibenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.